molecular formula C12H15N5O B360715 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine CAS No. 312504-86-2

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine

Cat. No.: B360715
CAS No.: 312504-86-2
M. Wt: 245.28g/mol
InChI Key: IOBMFBXPJUNEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a phenyltetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable phenyltetrazole derivative. One common method includes the nucleophilic substitution reaction where morpholine reacts with 5-phenyltetrazole under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The phenyltetrazole moiety can act as a bioisostere, mimicking the behavior of other functional groups and facilitating binding to biological targets . This interaction can lead to inhibition or activation of specific pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenyltetrazol-1-ylmethyl)-morpholine
  • 1-Phenyl-1H-tetrazol-5-ylmethyl-morpholine

Uniqueness

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

312504-86-2

Molecular Formula

C12H15N5O

Molecular Weight

245.28g/mol

IUPAC Name

4-[(1-phenyltetrazol-5-yl)methyl]morpholine

InChI

InChI=1S/C12H15N5O/c1-2-4-11(5-3-1)17-12(13-14-15-17)10-16-6-8-18-9-7-16/h1-5H,6-10H2

InChI Key

IOBMFBXPJUNEJJ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

C1COCCN1CC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.